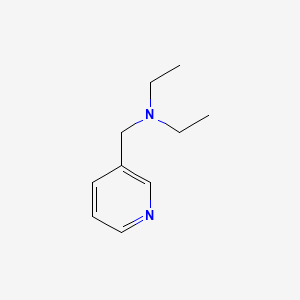
Pyridine, 3-((diethylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-((diethylamino)methyl)- is a nitrogen-containing heterocyclic compound. Pyridine derivatives are widely used in various fields due to their unique chemical properties. This compound, in particular, is known for its applications in pharmaceuticals, agrochemicals, and as a precursor in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-((diethylamino)methyl)- typically involves the reaction of pyridine with diethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-((diethylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Pyridine, 3-((diethylamino)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyridine, 3-((diethylamino)methyl)- involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The compound’s effects are mediated through pathways involving nucleophilic or electrophilic interactions, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with similar chemical properties.
3-Methylpyridine: A methyl-substituted pyridine with different reactivity.
4-Dimethylaminopyridine: A derivative with enhanced nucleophilicity due to the dimethylamino group.
Uniqueness
Pyridine, 3-((diethylamino)methyl)- is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields, offering advantages over other pyridine derivatives in terms of selectivity and potency.
Properties
CAS No. |
2055-14-3 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-ethyl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UEUUOSYQIZIXMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















